molecular formula C12H24Cl3N5 B6264414 N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride CAS No. 1803589-75-4

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride

Cat. No.: B6264414
CAS No.: 1803589-75-4
M. Wt: 344.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium turnings and concentrated aqueous ammonia .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solution-phase parallel synthesis and high throughput evaluation to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is unique due to its specific structural features, such as the combination of the pyrimidine core with the azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1803589-75-4

Molecular Formula

C12H24Cl3N5

Molecular Weight

344.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.